1,1,1,2,3,3,3-Heptafluoropropane

Overview

Description

Mechanism of Action

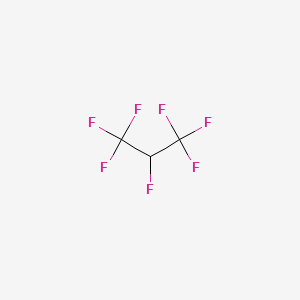

1,1,1,2,3,3,3-Heptafluoropropane, also known as heptafluoropropane, HFC-227ea, HFC-227, or FM-200, is a colorless, odorless gaseous halocarbon .

Target of Action

The primary target of this compound is fire. It is commonly used as a gaseous fire suppression agent . It is used in fire suppression systems that protect data processing and telecommunication facilities, and in fire suppression of many flammable liquids and gases .

Mode of Action

This compound acts by introducing a concentration of the agent between 6.25% and 9% depending on the hazard being suppressed . It is categorized as a Clean Agent and is governed by NFPA 2001 - Standard for Clean Agent Fire Extinguishing Systems .

Biochemical Pathways

At high temperatures, it will decompose and produce hydrogen fluoride . Other decomposition products include carbonyl fluoride, carbon monoxide, and carbon dioxide .

Pharmacokinetics

It is slightly soluble in water (260 mg/l) .

Result of Action

The primary result of the action of this compound is the suppression of fire. It leaves no residue on valuable equipment after discharge . As an aerosol propellant, it is used in pharmaceutical metered dose inhalers such as those used for dispensing asthma medication .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature. At high temperatures, it will decompose and produce hydrogen fluoride . Its atmospheric lifetime is approximated between 31 and 42 years . It leaves no residue or oily deposits and can be removed by ventilation of the affected space .

Preparation Methods

Apaflurane is synthesized through the fluorination of 1,1,1,2,3,3,3-heptachloropropane. The reaction involves the replacement of chlorine atoms with fluorine atoms using hydrogen fluoride in the presence of a catalyst such as antimony pentachloride. The reaction is carried out under controlled conditions to ensure complete fluorination .

Chemical Reactions Analysis

Apaflurane undergoes several types of chemical reactions:

Scientific Research Applications

Apaflurane has a wide range of scientific research applications:

Comparison with Similar Compounds

Apaflurane is similar to other hydrofluorocarbons such as 1,1,1,2-tetrafluoroethane and 1,1,1,2,3,3,3-heptafluoropropane. apaflurane is unique in its combination of properties, including its non-ozone-depleting nature and its effectiveness as a fire suppression agent . Other similar compounds include:

1,1,1,2-tetrafluoroethane: Used as a refrigerant and propellant.

This compound: Used in similar applications as apaflurane but with different physical properties

Biological Activity

1,1,1,2,3,3,3-Heptafluoropropane (HFC-227ea), also known as heptafluoropropane or FM-200, is a colorless and odorless gaseous halocarbon primarily utilized as a fire suppression agent. Its unique chemical properties have led to its application in various fields including refrigeration and aerosol propellants. This article delves into the biological activity of HFC-227ea, examining its pharmacokinetics, safety profile, and potential impacts on human health.

- Chemical Formula : CF₃CHFCF₃

- Molecular Weight : 170.03 g/mol

- Solubility : Slightly soluble in water (260 mg/L) .

HFC-227ea functions primarily as a fire extinguishing agent. It works by reducing the oxygen concentration in the environment and interrupting the combustion process. The effective concentration for fire suppression typically ranges from 6.25% to 9% depending on the specific hazard being addressed .

Decomposition Products

At elevated temperatures, HFC-227ea can decompose to produce hydrogen fluoride (HF), which poses significant health risks .

Pharmacokinetics

A study assessing the pharmacokinetics of HFC-227ea involved healthy volunteers exposed to various concentrations (up to 8000 ppm). Key findings included:

- Absorption : Rapid increase in blood concentrations during exposure.

- Elimination Half-Life :

- Mean Residence Time (MRT) : Statistically lower in males compared to females .

Safety Profile

Clinical studies have indicated that exposure to HFC-227ea does not result in significant adverse effects on cardiovascular or respiratory functions. No notable symptoms of upper respiratory irritation were reported even at high exposure levels .

Gender Differences

In pharmacokinetic studies:

- Males exhibited higher maximum blood concentrations (Cmax) than females at all exposure levels for HFC-227ea .

Study on Human Safety

A double-blind study involving whole-body exposure to HFC-227ea demonstrated no clinically significant results across various laboratory parameters. The study included both male and female participants and assessed effects on pulse, blood pressure, electrocardiogram readings, and lung function .

Environmental Impact

HFC-227ea is recognized for its low ozone depletion potential and is often considered a suitable replacement for chlorofluorocarbons (CFCs). However, its contribution to greenhouse gas emissions is a concern that necessitates further evaluation .

Tables of Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Weight | 170.03 g/mol |

| Solubility in Water | 260 mg/L |

| <9 minutes | |

| 19 - 92 minutes | |

| Mean Residence Time (MRT) | Males: 36 min; Females: 42 min |

Properties

IUPAC Name |

1,1,1,2,3,3,3-heptafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMFNYKEUDLDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042048 | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquefied gas; [MSDSonline] | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-16.34 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.2 at 20 °C (Air = 1) | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

431-89-0 | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=431-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Apaflurane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Perfluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1,2,3,3,3-heptafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | APAFLURANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40P36GDK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-126.8 °C | |

| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Is there evidence of 1,1,1,2,3,3,3-Heptafluoropropane's compatibility with mineral oils, crucial for its use as a refrigerant?

A1: Yes, studies have investigated the miscibility of this compound with mineral oils, a key factor for its application as a refrigerant. Research indicates that the miscibility of this compound with mineral oil is influenced by temperature, oil concentration, and the specific composition of the this compound blend. []

Q2: Can this compound form azeotropic-like mixtures with other compounds?

A2: Yes, research reveals that this compound can form azeotropic-like compositions with specific compounds like pentafluoroethane, 1,1,1,2-tetrafluoroethane, n-butane, and n-pentane. [] It also exhibits azeotropic behavior with isobutene at various temperatures. []

Q3: How does the presence of this compound impact the critical parameters of hydrofluoroether mixtures?

A3: Studies have shown that the addition of this compound to hydrofluoroether mixtures influences their critical temperature, pressure, and density. These parameters are essential for understanding the behavior of refrigerant blends. [, ]

Q4: What are the critical parameters of this compound?

A4: The critical temperature, pressure, and density of this compound have been experimentally determined, with researchers achieving high levels of accuracy in their measurements. [, ]

Q5: Are there established methods for measuring the thermal conductivity of this compound in its gaseous state?

A5: Yes, researchers have employed a transient hot-wire method to accurately determine the thermal conductivity of gaseous this compound across a range of temperatures and pressures. []

Q6: How can the vapor pressure of this compound be accurately measured and modeled?

A6: Precise vapor pressure measurements for this compound have been conducted using techniques like the modified Burnett apparatus. These experimental data are often fitted to equations like the Wagner-type equation for accurate representation and prediction of vapor pressure behavior. [, ]

Q7: Has the density of this compound in both gaseous and liquid states been studied?

A7: Yes, sophisticated experimental techniques such as the Burnett-isochoric method and vibrating tube densimeter have been used to accurately determine the density of this compound in both its gaseous and liquid phases under varying conditions of temperature and pressure. [, , , ]

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C3HF7. Its molecular weight is 170.03 g/mol.

Q9: What is the atmospheric lifetime of this compound, and how does it compare to other refrigerants?

A9: Atmospheric measurements suggest a long stratospheric lifetime for this compound, estimated at around 370 years. This extended lifetime has implications for its long-term impact on the environment. [, ]

Q10: Is there evidence of increasing atmospheric concentrations of this compound?

A10: Yes, measurements from remote atmospheric regions indicate a continuous increase in the atmospheric abundance of this compound. This trend highlights its growing use and the need for monitoring its environmental impact. [, ]

Q11: Can this compound be used in pharmaceutical aerosol formulations?

A11: Yes, this compound is employed as a propellant in metered dose inhaler (MDI) formulations. Its use often requires careful consideration of surfactant selection to ensure proper drug dispersion and stability. [, , ]

Q12: What challenges are associated with the use of this compound in pharmaceutical formulations?

A12: One challenge is its low polarity, which can affect the solubility of certain drugs. Research has focused on strategies like using co-solvents or specific surfactants to overcome these limitations and improve drug delivery. [, ]

Q13: Has this compound been investigated for deacidification of paper-based materials?

A13: Yes, but studies comparing its efficacy to other methods like hexamethyldisiloxane and air-water treatments suggest that this compound may not meet the required standards for long-term preservation of wood-containing paper. []

Q14: What is known about the metabolism of this compound in biological systems?

A14: Research indicates that this compound is metabolized at very low rates in rats, producing hexafluoroacetone trihydrate as a minor metabolite. []

Q15: Is there evidence suggesting that this compound or its metabolites can bind to proteins?

A15: Studies using human serum albumin and other models indicate minimal binding of this compound's metabolite, hexafluoroacetone trihydrate, to proteins. This finding suggests a low potential for irreversible protein binding and associated toxicity. []

Q16: Have there been any genotoxicity studies conducted on this compound?

A16: Yes, this compound has undergone genotoxicity assessments using various models, including the Salmonella typhimurium assay and the mouse micronucleus test. [, ]

Q17: How is this compound commonly quantified in biological samples?

A17: Headspace gas chromatography-mass spectrometry is a sensitive and reliable method used for quantifying this compound concentrations in biological samples, such as blood. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.